Regioisomeric Distinction: Predicted Physicochemical Properties of 3-Bromo-2-fluoro-N,N-dimethylbenzamide
The target compound's 3-bromo-2-fluoro substitution pattern yields distinct predicted physicochemical properties relative to its 2-bromo-4-fluoro and 4-bromo-2-fluoro isomers. While all three share the same molecular formula and weight, computed descriptors such as boiling point, density, and pKa differ due to the varying positions of the electron-withdrawing fluorine and bulky bromine atoms. These differences directly impact compound handling, formulation, and downstream reactivity [1].
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 329.3 ± 32.0 °C |
| Comparator Or Baseline | 2-Bromo-4-fluoro-N,N-dimethylbenzamide (PubChem CID 24689405): ~327.3 °C; 4-Bromo-2-fluoro-N,N-dimethylbenzamide (PubChem CID 24694297): ~327.3 °C |
| Quantified Difference | Approximately 2 °C higher for target compound |
| Conditions | Predicted values from PubChem computed properties (XLogP3-AA, Cactvs) |
Why This Matters
Even small differences in predicted boiling point can influence purification strategy (e.g., distillation vs. recrystallization) and scale-up feasibility.
- [1] PubChem. 2-Bromo-4-fluoro-N,N-dimethylbenzamide, CID 24689405; 4-Bromo-2-fluoro-N,N-dimethylbenzamide, CID 24694297. Accessed 2026. View Source
